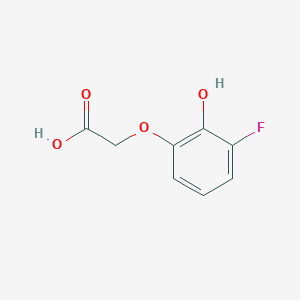

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid

Description

Contextual Significance of Phenoxyacetic Acid Derivatives in Academic Inquiry

Phenoxyacetic acid and its derivatives are a cornerstone in medicinal and materials chemistry. The phenoxyacetic acid moiety is a key structural feature in numerous compounds with a wide array of pharmacological activities. jetir.org This scaffold is present in drugs exhibiting antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties. jetir.org For instance, commercially available drugs like Tiaprofenic acid (an anti-inflammatory), and Tinnelic acid (an antihypertensive) are built upon this core structure. jetir.org

The versatility of the phenoxyacetic acid framework allows for extensive chemical modification, enabling researchers to fine-tune the biological and physical properties of the resulting molecules. nih.gov This has made them attractive targets for drug discovery programs. Recent studies have explored their potential as selective COX-2 inhibitors for anti-inflammatory therapies and as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.govmdpi.com Beyond pharmaceuticals, these derivatives are also integral to the manufacturing of pesticides, fungicides, and dyes. jetir.orgnih.gov The widespread application and the established synthetic accessibility of this class of compounds underscore their importance in academic and industrial research. jetir.org

Role of Fluorination in Modulating Chemical and Biological Properties of Aromatic Acids

The introduction of fluorine into organic molecules, particularly aromatic systems, is a powerful and widely used strategy in modern chemistry to modulate their properties. numberanalytics.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physical, chemical, and biological behavior. researchgate.netresearchgate.net

In the context of aromatic acids and drug design, fluorination can lead to several beneficial effects:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to oxidative metabolism by enzymes, thereby increasing the drug's half-life in the body. numberanalytics.com

Increased Lipophilicity: The addition of fluorine can increase a molecule's ability to pass through cell membranes, potentially improving its bioavailability. numberanalytics.com

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can influence how the molecule binds to its biological target. numberanalytics.comnumberanalytics.com

Altered Binding Affinity: Fluorine can participate in unique interactions with biological receptors, sometimes leading to a significant increase in binding affinity and potency. researchgate.net

These effects have been successfully exploited in the development of numerous pharmaceuticals. researchgate.net The strategic placement of fluorine on an aromatic ring can transform a modestly active compound into a potent therapeutic agent, highlighting the critical role of fluorination in medicinal chemistry. numberanalytics.comresearchgate.net

Overview of Research Gaps and Emerging Directions for 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid

A thorough review of current scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, or evaluation for any specific biological or chemical application. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes, but it does not appear to have been the subject of dedicated academic or industrial investigation. This lack of data presents an open field for future inquiry, where foundational research is needed to establish its basic chemical properties and explore its potential utility.

In the absence of direct research, the potential properties and applications of this compound can be inferred from studies on structurally similar compounds. Research into these analogs provides a valuable framework for predicting its behavior and guiding future investigations.

The core phenoxyacetic acid structure suggests a high likelihood of biological activity, given the scaffold's prevalence in pharmaceuticals. jetir.org The presence of both a hydroxyl (-OH) and a fluoro (-F) group on the aromatic ring is particularly significant. Studies on various hydroxyphenylacetic acids have highlighted their roles in diverse applications, from building blocks for bioactive molecules to materials science. mdpi.comacs.orgresearchgate.netnih.gov For example, 4-hydroxyphenylacetic acid has been investigated for its antioxidant properties and its potential to protect against liver injury. nih.gov

The fluorine atom, as discussed, is expected to significantly modulate the compound's properties. Research on fluorinated phenoxyacetic acid analogs has demonstrated their potential as herbicides and fungicides. researchgate.net Furthermore, studies on compounds like 2-(4-fluorophenoxy)acetic acid have been conducted to understand their structural and electronic properties. jst.go.jp The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, and their specific positions on the ring, would create a unique electronic and steric profile, likely influencing receptor binding and metabolic pathways in novel ways.

By examining the research on these related molecules, potential research directions for this compound emerge, including:

Medicinal Chemistry: Screening for anti-inflammatory, anti-diabetic, antimicrobial, or anticancer activity.

Agrochemicals: Investigating potential herbicidal or fungicidal properties.

Materials Science: Exploring its use as a monomer or building block for new polymers.

The table below summarizes key structural analogs and the insights they provide for future research on this compound.

| Structurally Analogous Compound | Key Research Findings/Relevance | Potential Implication for this compound |

|---|---|---|

| Phenoxyacetic Acid Derivatives (General) | Broad spectrum of pharmacological activities including anti-inflammatory, antibacterial, and anti-diabetic. jetir.orgnih.govmdpi.com | Suggests potential for diverse biological activities. |

| Fluorinated Aromatic Acids | Fluorination enhances metabolic stability, lipophilicity, and binding affinity. numberanalytics.comresearchgate.net | The fluorine atom may improve pharmacokinetic and pharmacodynamic properties. |

| Hydroxyphenylacetic Acids | Exhibit antioxidant properties and serve as precursors for bioactive molecules and polymers. mdpi.comresearchgate.netnih.gov | The hydroxyl group may contribute to antioxidant activity and provide a site for further chemical modification. |

| 2-(4-Fluorophenoxy)acetic acid | Studied for its crystal structure and molecular properties. jst.go.jp | Provides a direct comparison for understanding the impact of fluorine on the phenoxyacetic acid scaffold. |

| 2-Fluoro-3-hydroxyphenylacetic acid | Commercially available research chemical, but lacks detailed studies. biosynth.com | A close structural isomer; comparative studies could reveal the importance of the ether linkage. |

| 2-(3-Fluoro-4-hydroxy-phenyl)acetic acid | Listed as a research chemical, indicating interest in this substitution pattern. manchesterorganics.com | Another close isomer; comparing activities could elucidate the specific roles of the substituent positions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRMDLTUCARVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780016-24-1 | |

| Record name | 2-(3-fluoro-2-hydroxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Fluoro 2 Hydroxyphenoxy Acetic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Phenoxyacetic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves breaking bonds to identify logical precursor structures, known as synthons, and their real-world chemical equivalents. wikipedia.orgresearchgate.net

For the 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid scaffold, the most logical and common retrosynthetic disconnection is the cleavage of the aryl ether C-O bond. This "transform" simplifies the target molecule into two key precursors:

A substituted phenol (B47542), specifically 3-fluoro-2-hydroxyphenol. This component acts as the nucleophile in the forward synthesis.

A two-carbon electrophilic synthon representing the acetic acid moiety, such as a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid). wikipedia.org

This primary disconnection is strategically advantageous as it breaks the molecule down into a functionalized aromatic ring and a simple aliphatic chain, for which numerous synthetic methods are available. Further analysis of the 3-fluoro-2-hydroxyphenol precursor would involve disconnections related to the introduction of the fluoro and hydroxy groups onto the benzene (B151609) ring.

Classical Organic Synthesis Approaches

Classical methods provide foundational and often highly effective routes for the synthesis of the phenoxyacetic acid core. These approaches typically involve well-established reaction types for forming the key ether linkage and for subsequent modifications.

The most prevalent classical method for forming the phenoxyacetic acid scaffold is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide anion. wikipedia.org In a typical procedure, the precursor phenol (3-fluoro-2-hydroxyphenol) is first deprotonated with a suitable base to form the more nucleophilic phenolate. This is then reacted with an alkali metal salt of a haloacetic acid, such as sodium chloroacetate. chemicalbook.com

The general reaction is as follows: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + ClCH₂COOH → Ar-OCH₂COOH + Cl⁻

The reaction conditions can be varied to optimize the yield and purity of the final product. Key variables include the choice of base, solvent, and temperature.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

| Component | Examples | Role/Function |

|---|---|---|

| Phenol | Substituted phenols (e.g., 3-fluoro-2-hydroxyphenol) | Nucleophilic precursor |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) | Deprotonates the phenol to form the phenoxide |

| Haloacetic Acid | Chloroacetic acid, Bromoacetic acid | Electrophilic source of the acetic acid moiety |

| Solvent | Water, Ethanol (B145695), or a mixture | Dissolves reactants and facilitates the reaction |

| Temperature | Typically heated to reflux (e.g., ~100-102°C) | Provides activation energy for the substitution reaction chemicalbook.com |

Once the phenoxyacetic acid core is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization. This functionalization is crucial for modifying the molecule's properties and is a common strategy in medicinal chemistry. princeton.edu Common transformations include esterification and amidation.

Esterification can be achieved through Fischer esterification (reacting the carboxylic acid with an alcohol under acidic conditions) or by using coupling agents. jocpr.com Amide formation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents. A variety of activating agents can be used to facilitate these transformations under mild conditions. jocpr.comjocpr.com

Table 2: Selected Methods for Carboxylic Acid Functionalization

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., DCC, BOP) | Amide (-CONHR) |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acyl Halide (-COCl) |

| Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Primary Alcohol (-CH₂OH) |

The synthesis of the key intermediate, 3-fluoro-2-hydroxyphenol, is a critical challenge. The methods for introducing fluorine and hydroxyl groups onto an aromatic ring are highly dependent on the desired substitution pattern and the other groups present on the ring.

Introduction of Fluorine: Direct fluorination of aromatic rings can be aggressive. More controlled methods are generally preferred.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. It is a reliable method for introducing a single fluorine atom.

Electrophilic Fluorination: Reagents such as those containing the NF₄⁺ cation (e.g., NF₄BF₄) can be used for the electrophilic substitution of hydrogen with fluorine on an aromatic ring. dtic.milgoogle.comdtic.mil

Halogen Exchange (Halex) Reaction: In activated aromatic systems, a different halogen (like chlorine or bromine) can be displaced by fluoride (B91410) using a fluoride salt (e.g., KF).

Introduction of Hydroxyl Group:

Diazotization of Anilines: An amino group can be converted to a diazonium salt, which is then hydrolyzed with water upon heating to yield a hydroxyl group.

Oxidation of Arylboronic Acids: An arylboronic acid can be oxidized (e.g., with hydrogen peroxide in a basic solution) to install a hydroxyl group. stackexchange.com

Nucleophilic Aromatic Substitution: A leaving group (like a halogen) on an aromatic ring that is activated by strongly electron-withdrawing groups can be displaced by a hydroxide or alkoxide nucleophile, sometimes requiring high temperatures or copper catalysis. google.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers more sophisticated and often milder alternatives to classical methods for constructing key bonds.

The Ullmann condensation or Ullmann-type reaction is a powerful method for forming C-O bonds, providing an alternative to the Williamson ether synthesis, particularly for less reactive substrates. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. mdpi.com

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, significant advancements over the past two decades have led to the development of milder and more efficient catalytic systems. Modern Ullmann-type couplings employ catalytic amounts of a soluble copper(I) salt in the presence of a supporting ligand. nih.govacs.org These ligands, such as diamines, diols, or β-diketones, stabilize the copper catalyst and facilitate the reaction under significantly lower temperatures (e.g., 80-120°C). mdpi.comnih.govacs.org

The general catalytic cycle is believed to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the aryl ether product and regenerate the active copper(I) catalyst. nih.gov

Table 3: Comparison of Classical and Modern Ullmann Ether Synthesis

| Feature | Classical Ullmann Reaction | Modern Ligand-Accelerated Ullmann Reaction |

|---|---|---|

| Copper Source | Stoichiometric copper powder or salts wikipedia.org | Catalytic Cu(I) salts (e.g., CuI, Cu₂O) acs.org |

| Ligands | None | Often required (e.g., phenanthroline, diamines, diols) nih.govacs.org |

| Temperature | Very high (>160-210°C) wikipedia.orgnih.gov | Mild to moderate (50-120°C) mdpi.comnih.gov |

| Solvent | High-boiling polar solvents (e.g., DMF, nitrobenzene) wikipedia.org | Toluene, Dioxane, DMF, DMSO nih.gov |

| Substrate Scope | Generally limited to activated aryl halides wikipedia.org | Broad, including unactivated aryl bromides and chlorides mdpi.comacs.org |

Stereoselective Synthesis Considerations

While this compound itself is not chiral, the introduction of stereocenters in its derivatives is a critical aspect for applications in pharmaceuticals and agrochemicals, where enantiomeric purity can significantly impact biological activity. Stereoselective synthesis aims to produce a specific stereoisomer, thereby enhancing efficacy and reducing potential off-target effects.

Key strategies for achieving stereoselectivity in the synthesis of derivatives of this compound include:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of chiral α-hydroxy acids, derivatives of lactic acid, mandelic acid, and malic acid can serve as chiral building blocks. researchgate.net These can be alkylated to introduce desired side chains with a high degree of diastereoselectivity (often >95%). researchgate.net

Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the Sharpless asymmetric dihydroxylation can be employed to create chiral diols from prochiral olefins, which can then be converted to the desired α-hydroxy acid derivatives. researchgate.net

Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions. For example, starting with an enantiomerically pure precursor, such as (S)-mandelic acid, can be an effective strategy for synthesizing α-alkyl-α-hydroxyphenylacetic acid derivatives. researchgate.net

The choice of method often depends on the specific derivative being synthesized, the desired level of enantiomeric excess (ee), and the scalability of the process.

Biocatalytic Approaches for Fluorinated Organic Acids

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of fluorinated organic compounds. numberanalytics.comnumberanalytics.com This methodology utilizes enzymes as catalysts, which can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact. numberanalytics.comnih.gov

The application of biocatalysis to the synthesis of fluorinated organic acids, including compounds structurally related to this compound, is a growing area of research. Key enzymatic approaches include:

Fluorinases: These enzymes are unique in their ability to catalyze the formation of a carbon-fluorine bond directly from fluoride ions. numberanalytics.comnumberanalytics.com While the direct synthesis of this compound using a fluorinase has not been reported, the expansion of the substrate scope of existing fluorinases is an active area of research. nih.gov

Engineered Metabolic Pathways: Whole-cell biocatalysis, using engineered microorganisms, can be employed to produce complex molecules. For example, engineered E. coli has been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid. nih.gov This approach could potentially be adapted for the synthesis of fluorinated phenoxyacetic acid derivatives.

Ene Reductases: These enzymes have been used for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates, achieving high yield and selectivity. chemrxiv.org

The integration of biocatalytic steps with traditional chemical synthesis can also lead to more efficient and sustainable processes for producing complex fluorinated molecules. numberanalytics.com

| Biocatalytic Method | Enzyme/System | Potential Application to Fluorinated Acids | Advantages |

| Direct Fluorination | Fluorinases | Introduction of fluorine onto an aromatic ring or side chain. | High selectivity, mild conditions. numberanalytics.com |

| Whole-Cell Biocatalysis | Engineered E. coli | Synthesis of complex fluorinated building blocks. nih.gov | Can perform multi-step syntheses in a single pot. |

| Asymmetric Reduction | Ene Reductases | Stereoselective synthesis of chiral fluorinated side chains. chemrxiv.org | High enantioselectivity. |

Purification and Isolation Methodologies in Compound Synthesis

The purification and isolation of the target compound from the reaction mixture are crucial steps to ensure high purity. For fluorinated aromatic compounds like this compound, a combination of techniques is often employed.

Extraction: Following the reaction, an initial workup typically involves extraction to separate the product from inorganic salts and highly polar or nonpolar impurities. The choice of solvent is critical and depends on the solubility of the target compound.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. For example, 2-[2-hydroxy-3-(2-hydroxyphenoxy)phenyl]acetic acid has been successfully recrystallized from benzene. prepchem.com

Chromatography: Column chromatography is widely used for the purification of organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is optimized to achieve separation based on the polarity of the components in the mixture. For instance, a mixture of dichloromethane, petroleum ether, and ethyl acetate (B1210297) has been used as an eluent for the purification of related compounds on a silica gel column. orgsyn.org

Distillation: For volatile impurities or precursors, distillation can be an effective purification method. For acetic acid and its derivatives, distillation is a common industrial purification technique. google.com

Computational Chemistry and Theoretical Investigations of 2 3 Fluoro 2 Hydroxyphenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which to examine molecular systems. These methods, grounded in the principles of quantum mechanics, are employed to determine the optimized geometry, electronic structure, and other key properties of molecules. For a compound like 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid, these calculations can reveal the intricate interplay of its constituent atoms and functional groups.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comsemanticscholar.org This method is particularly effective for optimizing molecular geometries and describing the electronic structure of organic molecules. karazin.ua In the study of this compound, DFT calculations, commonly using the B3LYP functional, would be employed to predict its most stable three-dimensional structure. researchgate.netnih.gov These calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.

The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also elucidated through DFT. The distribution of electron density can be visualized, highlighting regions that are electron-rich or electron-poor, thus providing clues about the molecule's chemical behavior.

| Parameter | Illustrative Calculated Value (DFT/B3LYP) |

|---|---|

| C-F Bond Length | ~1.35 Å |

| O-H (hydroxyl) Bond Length | ~0.97 Å |

| C=O (carboxyl) Bond Length | ~1.22 Å |

| C-O-C Bond Angle | ~118° |

| O-C-C=O Dihedral Angle | ~178° |

Hartree-Fock (HF) Level Computations

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF computations are still valuable for providing a qualitative understanding of molecular orbitals and electronic properties. researchgate.netnih.gov For this compound, HF calculations can serve as a baseline for more advanced computational methods. Comparing the results from HF and DFT can offer insights into the importance of electron correlation effects on the molecule's structure and energy. karazin.ua Ground-state geometries are often optimized at the HF level, providing a preliminary model of the molecular structure. researchgate.net

Basis Set Selection and Optimization in Theoretical Models

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. researchgate.net For molecules containing heteroatoms like oxygen and fluorine, such as this compound, Pople-style basis sets like 6-31G** and 6-311++G(d,p) are commonly employed. researchgate.net The inclusion of polarization functions (e.g., d, p) allows for more flexibility in describing the shape of the electron clouds, which is important for accurately modeling bonding. gaussian.com Diffuse functions (e.g., +) are added to better represent the behavior of electrons that are far from the atomic nuclei. gaussian.com The selection of an appropriate basis set is a crucial step in balancing computational cost with the desired accuracy of the theoretical model.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the ether linkage and the acetic acid side chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES) of the molecule. researchgate.netmdpi.com

A PES scan involves systematically rotating one or more dihedral angles and calculating the molecule's energy at each step. mdpi.com This process reveals the low-energy conformers, which correspond to minima on the PES, and the transition states between them, which are saddle points. researchgate.net For this compound, key dihedral angles to scan would include the C-O-C-C angle of the ether linkage and the O-C-C=O angle of the acetic acid group. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape.

| Conformer | Illustrative Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Global Minimum | 0.00 | Specific values for C-O-C-C and O-C-C=O |

| Local Minimum 1 | 1.5 - 3.0 | Altered values for key dihedral angles |

| Local Minimum 2 | 3.5 - 5.0 | Further altered values for key dihedral angles |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a suite of descriptors that can quantify and predict a molecule's reactive tendencies. These descriptors are derived from the calculated molecular orbitals and electron density.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. semanticscholar.org Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. semanticscholar.org

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO can identify the likely sites for nucleophilic and electrophilic attack. researchgate.net

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) areas.

For this compound, the MEP map would highlight the electronegative oxygen and fluorine atoms as regions of high electron density, depicted in shades of red and orange. These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the hydroxyl proton, would appear as electron-deficient regions, shown in blue, indicating their susceptibility to nucleophilic attack.

The insights gained from MEP analysis are crucial for understanding the molecule's reactivity and its interactions with biological targets. The distribution of electrostatic potential can help in predicting sites of hydrogen bonding and other non-covalent interactions that are vital for the molecule's biological activity.

Table 1: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color Code | Implication |

|---|---|---|---|

| Carboxylic Acid Oxygen | Highly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Oxygen | Negative | Orange/Yellow | Potential for electrophilic attack, hydrogen bond acceptor |

| Fluorine Atom | Negative | Orange/Yellow | Influences local electronic environment |

| Carboxylic Acid Hydrogen | Highly Positive | Blue | Site for nucleophilic attack, primary hydrogen bond donor |

| Hydroxyl Hydrogen | Positive | Light Blue | Potential hydrogen bond donor |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions that contribute to the stability of a molecule. By examining the delocalization of electron density between filled and unfilled orbitals, NBO analysis can quantify the strength of these interactions.

A key intramolecular interaction in this molecule is the hydrogen bond between the hydroxyl group and the ether oxygen of the phenoxyacetic acid moiety. NBO analysis can quantify the stabilization energy associated with this interaction, providing insight into its strength and influence on the molecule's conformation.

Table 2: Predicted NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP (O) of Hydroxyl | σ* (C-C) of Phenyl Ring | Hyperconjugation | 2.5 - 4.0 |

| LP (O) of Ether | σ* (C-C) of Phenyl Ring | Hyperconjugation | 1.5 - 3.0 |

| LP (F) | σ* (C-C) of Phenyl Ring | Hyperconjugation | 0.5 - 1.5 |

Intermolecular Interactions and Hydrogen Bonding Studies (e.g., O-H...O Interactions)

The study of intermolecular interactions is fundamental to understanding the solid-state properties and biological activity of this compound. The presence of both hydrogen bond donors (the carboxylic acid and hydroxyl groups) and acceptors (the oxygen atoms) facilitates the formation of a robust network of intermolecular hydrogen bonds.

The most significant of these is the O-H...O interaction, which can lead to the formation of centrosymmetric dimers through the carboxylic acid groups. In this arrangement, the acidic proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule. Additionally, the hydroxyl group can participate in hydrogen bonding with the carboxylic acid group of another molecule, further stabilizing the crystal lattice.

These hydrogen bonding patterns play a critical role in determining the molecule's crystal packing, solubility, and its ability to bind to biological receptors. Computational studies can model these interactions and predict their geometric parameters and energetic contributions.

Table 3: Predicted Intermolecular Hydrogen Bond Parameters for this compound Dimers

| Donor (D-H) | Acceptor (A) | D-H...A Interaction | H...A Distance (Å) | D-H...A Angle (°) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | O-H...O | 1.6 - 1.8 | 170 - 180 |

| O-H (Hydroxyl) | O=C (Carboxylic Acid) | O-H...O | 1.8 - 2.0 | 160 - 175 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent analogues.

For a class of compounds including this compound, a QSAR model would likely incorporate a variety of molecular descriptors. These can be broadly categorized into electronic, steric, and lipophilic descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The presence of the electronegative fluorine and oxygen atoms will significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, with the partition coefficient (logP) being the most common.

By developing a statistically robust QSAR model, researchers can gain insights into the structural features that are essential for the desired biological activity of phenoxyacetic acid derivatives.

Table 4: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor | Predicted Value Range | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Dipole Moment | 2.0 - 4.0 D | Influences polar interactions with receptors |

| Electronic | HOMO Energy | -9.0 to -7.0 eV | Relates to electron-donating ability |

| Electronic | LUMO Energy | -1.0 to 1.0 eV | Relates to electron-accepting ability |

| Steric | Molecular Weight | ~202 g/mol | Influences size and fit in binding pockets |

| Steric | Molecular Volume | 150 - 180 ų | Affects steric interactions with receptors |

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

A thorough search of publicly available scientific databases and literature has revealed no specific experimental or theoretical spectroscopic data for the chemical compound this compound. Consequently, the detailed article on its spectroscopic characterization and structural elucidation, as requested, cannot be generated at this time.

The required analysis, which was to include detailed discussions and data tables for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, is contingent upon the availability of this foundational data.

Methodological approaches for similar compounds, such as phenoxyacetic acid and other fluorinated analogues, often involve recording experimental spectra and correlating the findings with theoretical values derived from quantum chemical computations like Density Functional Theory (DFT). These studies provide a framework for how such an analysis would be conducted. However, without access to the specific spectral measurements or computational outputs for this compound, any attempt to create the requested content would be speculative and fall short of the required scientific accuracy and detail.

Researchers often use a combination of techniques for structural confirmation. For instance, ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, while FT-IR and FT-Raman spectroscopies identify the vibrational modes of functional groups within the molecule. The correlation of experimental vibrational frequencies with those predicted by theoretical models helps to provide a more definitive assignment of these modes.

The absence of this information in accessible records suggests that a detailed spectroscopic analysis of this compound may not have been published or is located in proprietary databases. Therefore, the creation of an authoritative article with the specified structure and data is not currently feasible.

Spectroscopic Characterization and Structural Elucidation of 2 3 Fluoro 2 Hydroxyphenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-substituted Aromatic Systems

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally sensitive and informative technique for characterizing organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in strong signal detection and a wide chemical shift range of approximately 500 ppm, which provides high resolution and sensitivity to subtle changes in the electronic environment. nih.gov

For 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid, the ¹⁹F NMR spectrum is expected to exhibit a single primary resonance corresponding to the fluorine atom attached to the aromatic ring. The precise chemical shift of this fluorine is dictated by the electronic effects of the adjacent substituents: the hydroxyl (-OH) group at the ortho position and the carboxymethoxy (-OCH₂COOH) group at the meta position relative to the fluorine.

Generally, fluorine atoms on an aromatic ring (Ar-F) resonate within a specific range. ucsb.edu The hydroxyl group is an activating, ortho-para directing group with strong electron-donating character through resonance, which typically increases the electron density at the ortho and para positions, leading to increased shielding (an upfield shift). Conversely, its inductive effect is electron-withdrawing. The ether linkage is also electron-donating. The interplay of these effects determines the final chemical shift. Based on data for related fluorophenol compounds, the chemical shift for the fluorine in this specific arrangement is anticipated to fall within the typical range for ortho-fluorophenols. nih.govnih.gov

In addition to the chemical shift, the resonance will likely appear as a multiplet due to spin-spin coupling with neighboring aromatic protons (³JH-F) and potentially longer-range couplings (⁴JH-F, ⁵JH-F). The magnitude of these coupling constants provides valuable information for confirming the substitution pattern on the benzene (B151609) ring.

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Chemical Shift (δ) | Single resonance in the aromatic fluorine region (approx. -135 to -155 ppm vs. CFCl₃) | Confirms the presence of an Ar-F bond and provides insight into the local electronic environment. |

| Multiplicity | Multiplet (e.g., doublet of doublets of doublets, ddd) | Indicates coupling to adjacent and other nearby aromatic protons. |

| Coupling Constants (J) | ³JH-F, ⁴JH-F, ⁵JH-F | Helps to confirm the relative positions of the fluorine and hydrogen atoms on the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The unsubstituted benzene ring exhibits characteristic absorption bands. The presence of substituents—hydroxyl, fluoro, and carboxymethoxy groups—alters the energy of the molecular orbitals and thus shifts the absorption maxima (λmax) and changes their intensities (molar absorptivity, ε). Both the -OH and -OCH₂COOH groups are considered auxochromes, which contain non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show characteristic bands for a substituted phenoxyacetic acid. For example, the related 2,4-dichlorophenoxyacetic acid shows absorption bands around 229 nm and 283 nm. researchgate.net Similar transitions are expected for the title compound, with the exact λmax values influenced by the specific electronic contributions of the fluoro and hydroxyl groups. researchgate.net The analysis of organic acids by UV detection is a well-established method. hitachi-hightech.com

| Expected λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~220-240 nm | π → π | Substituted benzene ring |

| ~270-290 nm | π → π | Substituted benzene ring (benzenoid band) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule.

The molecular formula for this compound is C₈H₇FO₄. The expected monoisotopic mass can be calculated with high precision. In an HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For phenoxyacetic acids, characteristic fragmentation pathways include the cleavage of the ether bond and losses from the acetic acid side chain. researchgate.netnist.govnih.gov A plausible fragmentation pattern for this compound could involve:

Cleavage of the C-O bond between the aromatic ring and the side chain, leading to a fluorohydroxyphenoxy radical and a carboxymethyl cation (or vice-versa).

Loss of the carboxymethyl group (-CH₂COOH) or parts of it, such as the loss of CO₂ from the parent ion.

Fragmentation of the aromatic ring itself under higher energy conditions.

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺˙ | C₈H₇FO₄ | 186.0328 | Molecular Ion |

| [M-H]⁻ | C₈H₆FO₄ | 185.0250 | Deprotonated Molecule (ESI Negative Mode) |

| [M-COOH]⁺ | C₇H₆FO₂ | 141.0352 | Loss of carboxyl radical |

| [M-CH₂COOH]⁺ | C₆H₄FO₂ | 127.0195 | Fragment corresponding to the fluorohydroxyphenoxy cation |

| [C₆H₄FO]⁺ | C₆H₄FO | 111.0246 | Loss of the entire acetic acid moiety via ether cleavage |

X-ray Crystallography (if applicable to solid forms or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of this compound of suitable quality can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxyl groups. researchgate.net Additionally, the hydroxyl group on the phenyl ring provides another site for hydrogen bonding, potentially leading to more complex, extended networks (e.g., chains or sheets) within the crystal lattice. An intramolecular hydrogen bond between the ortho-hydroxyl group and the ether oxygen is also a possibility, which would influence the conformation of the side chain.

Analysis of the crystal structure would provide unambiguous proof of the molecular structure and offer insights into the packing forces and supramolecular chemistry of the compound.

| Structural Parameter | Significance |

|---|---|

| Bond Lengths & Angles | Confirms atomic connectivity and provides insight into bond orders and hybridization. |

| Torsional (Dihedral) Angles | Defines the conformation of the flexible carboxymethoxy side chain relative to the aromatic ring. |

| Intermolecular Interactions | Identifies hydrogen bonding patterns (e.g., carboxylic acid dimers, hydroxyl group interactions) and other non-covalent forces governing crystal packing. |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichlorophenoxyacetic acid |

Investigation of Biological Activities and Mechanistic Pathways of 2 3 Fluoro 2 Hydroxyphenoxy Acetic Acid and Its Analogs

Enzyme Inhibition Studies

The therapeutic potential of 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid and its structural analogs is being explored through various enzyme inhibition studies. These compounds, characterized by a core phenoxyacetic acid scaffold, have been investigated for their ability to modulate the activity of several key enzymes implicated in a range of diseases. The strategic incorporation of substituents, such as fluorine atoms, is a key aspect of the design of these molecules to enhance potency and selectivity.

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. openmedicinalchemistryjournal.comunipi.it Its inhibition is a major therapeutic strategy to prevent or ameliorate these long-term complications. openmedicinalchemistryjournal.com Aldehyde reductase (ALR1), a closely related enzyme, is involved in detoxification pathways, and selectivity for ALR2 over ALR1 is a critical goal in drug design to minimize potential side effects. nih.govnih.gov

A variety of structurally diverse compounds, including carboxylic acids, have been evaluated for their ability to inhibit ALR1 and ALR2. nih.gov Analogs such as rhodanine-3-acetamide derivatives have demonstrated significant inhibitory activity against both enzymes. nih.gov For instance, certain vanillin (B372448) derivatives showed better activity against both reductases, with some compounds being more potent against ALR2 than the standard drug sulindac. nih.gov The selectivity of these analogs varies, with some compounds showing a preference for ALR2, while others are more potent inhibitors of ALR1. nih.gov This highlights the potential for developing highly selective inhibitors. nih.gov

Table 1: Inhibitory Activity of Rhodanine-3-acetamide Analogs against ALR1 and ALR2

| Compound | ALR1 IC₅₀ (µM) | ALR2 IC₅₀ (µM) |

|---|---|---|

| 3a | 4.14 ± 0.05 | 0.25 ± 0.04 |

| 3b | 4.87 ± 0.03 | 1.25 ± 0.02 |

| 3c | 2.38 ± 0.02 | 1.14 ± 0.01 |

| 3d | 3.12 ± 0.01 | 1.45 ± 0.02 |

| 3e | 4.21 ± 0.02 | 1.58 ± 0.03 |

| 3f | 2.18 ± 0.03 | 0.12 ± 0.01 |

| Sulindac (Standard) | - | 0.35 ± 0.02 |

| Valproic Acid (Standard) | 8.12 ± 0.01 | - |

Data sourced from research on rhodanine-3-acetamide derivatives. nih.gov

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway. nih.gov It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. bohrium.com Inhibition of HPPD is an established mechanism for herbicides and is also a therapeutic strategy for treating hereditary tyrosinemia type I. nih.govbohrium.com

In the search for novel HPPD inhibitors, aryloxyacetic acid scaffolds have been used as a basis for design. researchgate.net A bioisosteric strategy led to the development of a series of arylthioacetic acid derivatives that showed promising inhibitory activity against Arabidopsis thaliana HPPD. researchgate.net Several of these compounds demonstrated inhibitory potencies (Kᵢ values) similar to that of the commercial herbicide mesotrione. researchgate.net Specifically, compounds A11 and B20 were identified as highly effective inhibitors in in vitro assays. researchgate.net Further glasshouse experiments showed that compound B34 displayed excellent herbicidal activity, suggesting its potential as a lead compound for developing new HPPD inhibitors for weed control. researchgate.net

Table 2: Inhibitory Potency of Arylthioacetic Acid Analogs against A. thaliana HPPD

| Compound | Kᵢ (µmol L⁻¹) |

|---|---|

| A11 | 0.021 |

| B20 | 0.022 |

| Mesotrione (Standard) | 0.020 |

Data sourced from research on arylthioacetic acid derivatives. researchgate.net

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), also known as FabI, catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis (FAS-II) elongation cycle. frontiersin.orgnih.gov This enzyme is essential for bacterial survival and is a validated target for antibacterial drugs because its structure is distinct from the mammalian fatty acid synthase complex. nih.govresearchgate.net Well-known ENR inhibitors include isoniazid, a primary anti-tuberculosis drug that targets the M. tuberculosis ENR homologue (InhA), and the broad-spectrum antibacterial triclosan. researchgate.nettaylorandfrancis.com

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are close structural analogs of the title compound, were synthesized and evaluated for their antitubercular activity. researchgate.net All the synthesized compounds showed moderate to potent activity against the H37Rv strain of M. tuberculosis. researchgate.net The most potent derivative, 3m , exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against both the standard H37Rv strain and a rifampin-resistant strain, indicating its potential as a lead for developing new antitubercular agents. researchgate.net

Table 3: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Analogs against M. tuberculosis H37Rv

| Compound | Substituent (R) | MIC (µg/mL) |

|---|---|---|

| 3a | H | 32 |

| 3d | 4-F | 16 |

| 3g | 4-CF₃ | 8 |

| 3j | 3-Cl | 8 |

| 3m | 3-CF₃ | 4 |

| 3p | 3,5-di-Cl | 8 |

Data represents a selection of compounds from the study. researchgate.net

Protein tyrosine phosphatases (PTPs) are a family of enzymes that, along with protein tyrosine kinases (PTKs), regulate the level of tyrosine phosphorylation in proteins. purdue.edu This process is fundamental to cellular signaling pathways controlling proliferation, differentiation, migration, and apoptosis. nih.gov Dysregulation of PTP activity has been linked to various diseases, including cancer, metabolic disorders, and autoimmune conditions. nih.gov

T-cell protein tyrosine phosphatase (TC-PTP), also known as PTPN2, is a non-receptor PTP that dephosphorylates a wide array of substrates, including receptors for insulin (B600854) and EGF. nih.gov It is considered a promising therapeutic target. Developing small-molecule inhibitors that are both potent and selective for a specific PTP, such as TC-PTP, is a significant challenge due to the highly conserved nature of the PTP active site. nih.gov However, strategies like combinatorial synthesis and competitive fluorescence polarization screening have been employed to transform weak, general PTP inhibitors into highly potent and selective agents for specific targets like TC-PTP. nih.gov

Checkpoint kinases, such as CHK1 and CHK2, are crucial components of the DNA damage response pathway. nih.gov When DNA damage occurs, these kinases are activated, leading to cell cycle arrest to allow time for repair. nih.gov Inhibiting these checkpoints can enhance the efficacy of DNA-damaging cancer therapies like chemotherapy and radiotherapy. nih.gov

Structure-based design has been instrumental in the discovery of potent checkpoint kinase inhibitors. For example, optimization of a thiophenecarboxamide urea (B33335) series of compounds, which contain a fluorophenyl group, led to the discovery of AZD7762. nih.gov This compound was identified as a potent CHK1 inhibitor that strongly potentiates the effects of various DNA-damaging agents in preclinical models. nih.gov

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding interactions between a ligand (inhibitor) and its target enzyme at the molecular level. dntb.gov.uaresearchgate.net These techniques provide valuable insights into the binding modes, affinity, and key structural features required for potent inhibition, thereby guiding the design of more effective compounds. researchgate.net

In silico studies have been applied to understand how analogs of phenoxyacetic acid bind to their respective enzyme targets. For rhodanine-3-acetamide derivatives targeting ALR1 and ALR2, molecular docking revealed specific binding interactions within the enzyme's active site. nih.gov For example, in the ALR1 binding site, the oxygen atom of the inhibitor's 4-oxo-2-thioxo-1,3-thiazolidine ring was shown to form hydrogen bonds with the amino acid residues Arg312 and Met302. nih.gov Additionally, the aromatic part of the rhodanine (B49660) ring formed π–π stacked interactions with Phe125 and Trp22. nih.gov

Similarly, molecular simulations of novel arylthioacetic acid derivatives with HPPD showed that the most potent compounds shared a similar pattern of interaction with surrounding residues as the known inhibitor mesotrione, allowing for a favorable interaction with the enzyme's active site. researchgate.net These computational studies are crucial for elucidating structure-activity relationships and rationally designing next-generation inhibitors.

Receptor Modulation and Agonism/Antagonism

The kappa opioid receptor (KOR), a member of the G-protein coupled receptor family, is involved in the modulation of dopamine (B1211576) release. While mu and delta opioid receptors increase dopamine, KOR activation by its endogenous ligand, dynorphin-A, reduces extracellular dopamine, which can lead to an aversive state. nih.gov This mechanism has implicated KOR in the withdrawal syndromes associated with drugs of abuse. nih.gov Consequently, antagonists of the KOR are being investigated for their therapeutic potential in treating addiction and mood disorders by promoting resilience to stress. nih.gov

Research has led to the development of selective KOR antagonists. These compounds are seen as promising pharmacotherapeutics for conditions like addiction and related disorders. nih.govnih.gov One such area of development focuses on novel chemical structures that are less complex than existing KOR antagonists, containing no stereochemical centers and allowing for versatile synthesis. nih.gov

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor activated by medium to long-chain fatty acids. doi.org It is notably expressed in the insulin-producing beta cells of the pancreas. doi.orgnih.gov Activation of FFA1 is believed to enhance glucose-stimulated insulin secretion. nih.govresearchgate.net This has generated significant interest in developing FFA1 agonists as a potential treatment for Type 2 Diabetes Mellitus (T2DM). nih.gov

Synthetic ligands that are selective for FFA receptors are being developed. For instance, the FFA1 agonist fasiglifam (B1672068) has been shown to improve glycemic control in patients with T2DM without increasing the risk of hypoglycemia. nih.gov The mechanism of FFA1 activation is complex, involving multiple binding sites and positive binding cooperativity between different types of agonists. researchgate.net

The L-Type Amino Acid Transporter 2 (LAT2), encoded by the SLC7A8 gene, is a broadly specific transporter for neutral amino acids, thyroid hormones, and certain xenobiotics. solvobiotech.comt3db.ca Unlike LAT1, LAT2 is primarily located on the basolateral membrane of absorptive epithelia, where it facilitates the transepithelial transport of amino acids. solvobiotech.com

LAT2 operates as a sodium-independent, high-affinity transporter, exchanging amino acids on a 1:1 basis. t3db.canih.gov Its substrates include a wide range of neutral amino acids such as phenylalanine, tyrosine, and tryptophan, as well as thyroid hormones, particularly triiodothyronine (T3). solvobiotech.comt3db.ca While LAT1 is considered the primary transporter for many drugs at the blood-brain barrier, the in vivo pharmacokinetic relevance of LAT2 is still being fully elucidated. solvobiotech.comnih.gov

Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor in the nuclear receptor family, highly expressed in the liver, pancreas, and kidneys. nih.gov It is often referred to as a master regulator of hepatic differentiation, controlling a vast number of genes involved in diverse metabolic processes. These processes include the metabolism of fats, amino acids, and drugs, as well as the synthesis of bile acids and blood coagulation factors. nih.govnih.gov

HNF4α binds to DNA as a homodimer and its activity is modulated by the binding of endogenous fatty acids, with linoleic acid being a potential natural ligand. nih.gov A decline in the function or expression of HNF4α is associated with the progression of chronic liver diseases, including cirrhosis and hepatocellular carcinoma. nih.govnih.gov Research has shown that HNF4α also plays a role in regulating hepatocyte proliferation. nih.govresearchgate.net

Antimicrobial Activity Investigations (In Vitro Studies)

Staphylococcus aureus is a significant pathogen known for its ability to form biofilms, which increases its resistance to antibiotics. nih.gov Research into new antimicrobial agents is crucial, particularly for drug-resistant strains like methicillin-resistant S. aureus (MRSA). nih.gove-repository.org Some studies have explored the antibacterial effects of various chemical compounds against S. aureus. For example, 2-(2-hydroxy phenylimino) acetic acid has been shown to inhibit the growth of S. aureus at a concentration of 70 mM. slideshare.netresearchgate.net

Bacillus subtilis is a Gram-positive bacterium known for producing a wide array of antimicrobial compounds, including peptides and lipopeptides. e-repository.orgfrontiersin.org These natural products, such as subtilin and surfactins, exhibit activity against other Gram-positive bacteria. frontiersin.orgmdpi.com The bactericidal effect of certain weak organic acids, like acetic acid, on B. subtilis has been observed to be pH-dependent, with increased efficacy at lower pH values. nih.gov This is attributed to the change in intracellular pH as the undissociated acid crosses the cell membrane. nih.gov

Interactive Data Table: Antimicrobial Activity

| Compound/Agent | Target Organism | Concentration/MIC | Effect |

| 2-(2-hydroxy phenylimino) acetic acid | Staphylococcus aureus | 70 mM | Growth inhibition slideshare.netresearchgate.net |

| Acetic Acid | Bacillus subtilis | >17.4 µM (at pH <5.5) | Bactericidal nih.gov |

| Surfactin C Analogues | Staphylococcus aureus | 6.25 - 50 µg/mL | Inhibition mdpi.com |

| Maculosin | Staphylococcus aureus | 25 µg/mL | Inhibition mdpi.com |

Antibacterial Activity against Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

Phenolic compounds and their derivatives are known to possess antimicrobial properties against a wide range of bacteria, including Gram-negative species. The mechanism of action for phenolic acids often involves interaction with the bacterial cell membrane. Due to their partially lipophilic nature, these molecules can cross the cell membrane via passive diffusion in their undissociated form. mdpi.com This can lead to intracellular acidification, disruption of membrane structure, and protein denaturation. mdpi.com Some phenolic derivatives, like proanthocyanidins, can bind to the lipopolysaccharides of Gram-negative bacteria, which destabilizes the outer membrane's integrity. mdpi.com

Specifically, derivatives of phenoxyacetic acid have been investigated for their antibacterial effects. For instance, certain 4-phenylazo-phenoxyacetic acids have demonstrated antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. researchgate.net The hydrophobicity of phenolic compounds is a well-documented factor contributing to their antimicrobial action, as it allows them to disrupt the lipid bilayer in bacterial cells. nih.gov While these findings establish the potential of the phenoxyacetic acid scaffold, specific studies detailing the activity of this compound or its direct amide analogs against Gram-negative organisms are not extensively documented in the current literature.

Antifungal Activity

The phenoxyacetic acid framework is a constituent of various compounds exhibiting antifungal properties. Research has shown that benzoic acid derivatives, a related class, are active against numerous phytopathogenic fungi, with a notable efficacy against species of the Fusarium genus. nih.gov The antifungal activity of such compounds is often linked to their ability to disrupt cellular antioxidation systems, a mechanism observed in studies using benzaldehyde (B42025) derivatives against Aspergillus and Penicillium species. researchgate.net

Structure-activity analyses suggest that the presence and position of hydroxyl groups on the aromatic ring can significantly increase antifungal activity. researchgate.net For example, studies on benzoic acid derivatives isolated from Piper pesaresanum indicate that carboxyl, isoprenyl, and hydroxyl groups are important for activity against Fusarium solani. nih.gov Furthermore, certain 4-phenylazo-phenoxyacetic acids have been tested for their activity against the yeast species Candida albicans. researchgate.net Although the broader class of phenolic and phenoxyacetic acid derivatives shows clear antifungal potential, specific data on the antifungal profile of this compound remains to be thoroughly investigated.

Antitubercular Activity

Analogs of this compound have demonstrated significant potential as antitubercular agents. A notable series of compounds, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides, were designed and synthesized to explore this activity. These compounds were evaluated in vitro for their efficacy against Mycobacterium tuberculosis H37Rv and, in some cases, against rifampin-resistant clinical isolates.

The research revealed that many of these derivatives exhibited moderate to potent activity. The substitution pattern on the N-phenyl ring was found to be a critical determinant of the antitubercular efficacy. For example, the introduction of electron-withdrawing groups, such as nitro groups, on the N-phenyl ring often resulted in enhanced activity. The compound 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide emerged as a particularly potent inhibitor, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against both the H37Rv strain and a rifampin-resistant strain. This activity was comparable to the standard drug, rifampin.

| Compound ID | N-Phenyl Ring Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. Rifampin-Resistant Strain |

| 3a | 2-F | 32 | >64 |

| 3b | 3-F | 16 | 32 |

| 3c | 4-F | 32 | 64 |

| 3d | 2-Cl | 16 | 32 |

| 3e | 3-Cl | 8 | 16 |

| 3f | 4-Cl | 16 | 32 |

| 3g | 2-Br | 8 | 16 |

| 3h | 3-Br | 8 | 16 |

| 3i | 4-Br | 16 | 32 |

| 3j | 2-NO₂ | 4 | 4 |

| 3k | 3-NO₂ | 8 | 16 |

| 3l | 4-NO₂ | 8 | 16 |

| Rifampin | - | 4 | - |

| Isoniazid | - | 0.5 | - |

Data compiled from published research on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Anticancer and Antitumor Activity (In Vitro Cell Line Studies)

The phenoxyacetamide scaffold has been a focal point in the development of novel cytotoxic agents. Various derivatives have been synthesized and screened for their in vitro anticancer activity against a range of human cancer cell lines. mdpi.comnih.gov

One study focused on new semi-synthetic phenoxyacetamide derivatives, which were evaluated against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com The derivatives showed more promising activity against the HepG2 cell line, with one compound exhibiting an IC50 value of 1.43 µM, which was significantly more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 µM). mdpi.com Further mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest. mdpi.comnih.gov

Another series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was assessed for cytotoxicity against MCF-7 and neuroblastoma (SK-N-SH) cell lines. nih.govresearchgate.net The findings highlighted that substitutions on the phenoxy ring, particularly with halogens or nitro groups, played a crucial role in the observed anticancer activity. nih.gov

| Compound Class | Cell Line | Key Findings (IC₅₀ Values) | Reference |

| Phenoxyacetamide Derivative I | HepG2 (Liver) | 1.43 µM | mdpi.com |

| Phenoxyacetamide Derivative II | HepG2 (Liver) | 6.52 µM | mdpi.com |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.32 µM | mdpi.com |

| Phenoxyacetamide Derivative I | MCF-7 (Breast) | >50 µM | mdpi.com |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | Potent Activity Reported | nih.govresearchgate.net |

This table summarizes in vitro cytotoxicity data for representative phenoxyacetamide analogs.

Anti-inflammatory and Analgesic Properties

Derivatives of phenoxyacetic acid have been extensively explored for their anti-inflammatory and analgesic potential. jetir.org These compounds often function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. mdpi.com

In vivo studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, have demonstrated the efficacy of these derivatives. Certain novel phenoxyacetic acid derivatives have shown significant inhibition of paw edema, with some compounds reducing paw thickness by over 60%. mdpi.com These effects were found to be correlated with a reduction in inflammatory mediators like TNF-α and PGE-2. mdpi.com

The analgesic properties have been evaluated using the acetic acid-induced writhing test in mice, which assesses peripheral analgesic effects. Administration of 2-(substituted phenoxy)acetamide derivatives led to a significant, dose-dependent reduction in the number of writhes, indicating potent analgesic activity. nih.govresearchgate.net For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable analgesic effects in these studies. nih.gov Furthermore, research on substituted (2-phenoxyphenyl)acetic acids showed that halogen substitution on the phenoxy ring considerably enhanced anti-inflammatory activity in the adjuvant arthritis test. nih.gov

| Compound Class/Derivative | Assay | Result |

| Novel Phenoxyacetic Acid Derivatives (e.g., 5f) | Carrageenan-Induced Paw Edema | 63.35% inhibition of paw thickness |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Acetic Acid-Induced Writhing | Significant reduction in writhing |

| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | Adjuvant Arthritis Test | Enhanced anti-inflammatory activity |

This table presents key findings from in vivo anti-inflammatory and analgesic assays of phenoxyacetic acid analogs.

Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging, Lipid Peroxidation)

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The antioxidant capacity of phenoxyacetic acid derivatives has been noted, suggesting their potential to protect biological systems from oxidative damage. mdpi.com

A common method for evaluating antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com In this test, an antioxidant compound reduces the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the purple DPPH solution. mdpi.com While the phenolic structure inherent to this compound and its analogs strongly suggests antioxidant capabilities, specific quantitative data, such as IC50 values from DPPH assays or results from lipid peroxidation inhibition studies, are not extensively detailed for this specific subclass of compounds in the reviewed literature. However, studies on related phenolic acid derivatives confirm that they exhibit significant radical scavenging activity. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activities of phenoxyacetic acid and phenoxyacetamide derivatives are highly dependent on their molecular structure, including the nature and position of substituents on the aromatic rings. mdpi.com

For Antitubercular Activity: In the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide series, the electronic properties of the substituent on the N-phenyl ring are critical. Strong electron-withdrawing groups, particularly a nitro group at the ortho position (2-position), were found to confer the highest potency against M. tuberculosis. Halogen substitutions also modulated the activity, with chloro and bromo derivatives at the meta position (3-position) showing better efficacy than those at the ortho or para positions.

For Anti-inflammatory and Analgesic Activity: In the (2-phenoxyphenyl)acetic acid series, halogen substitution on the phenoxy ring was shown to significantly enhance anti-inflammatory effects. nih.gov For newer phenoxyacetic acid derivatives designed as COX-2 inhibitors, specific substitutions were crucial for achieving selectivity and potency, leading to compounds with strong anti-inflammatory effects without the gastrointestinal side effects typical of non-selective NSAIDs. mdpi.com

Influence of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom onto a bioactive molecule can profoundly alter its physicochemical properties and, consequently, its biological activity. In the context of phenoxyacetic acid analogs, fluorine substitution has been shown to modulate herbicidal, anti-inflammatory, and antimicrobial properties.

The position of the halogen on the phenyl ring is a critical determinant of activity. For instance, in a study on the herbicidal activity of chlorophenoxyacetic acids, the position of chlorine atoms significantly influenced their effectiveness. mdpi.com While direct data on 3-fluoro-substituted phenoxyacetic acids is limited, studies on related halogenated compounds provide valuable insights. For example, research on halogenated phenylethanolamines and phenoxypropanolamines demonstrated that 2,5-dihalogenated derivatives were more potent β-receptor blockers than their 2,4-dihalogenated counterparts, while 3,4-dihalogenated compounds showed the weakest effects. nih.gov This highlights the importance of the substitution pattern.

In the realm of anti-inflammatory agents, a study on 2-phenylaminophenylacetic acid derivatives, which share a similar phenylacetic acid core, revealed that halogen substitution significantly impacted cytotoxicity in liver cell lines, with the most lipophilic and brominated compound exhibiting the highest toxicity. This suggests that the electronic and lipophilic changes brought about by halogenation are key to their biological interactions.

Furthermore, the presence of multiple fluorine atoms can enhance antimicrobial activity. One study synthesized N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide, and the presence of four fluoro groups was found to contribute to good inhibition against pathogenic microbes. jetir.org This suggests that the fluorine in this compound could contribute to potential antimicrobial properties.

The table below summarizes the effect of halogen substitution on the biological activity of phenoxyacetic acid analogs from various studies.

| Compound/Analog | Substitution | Biological Activity | Reference |

| Chlorophenoxyacetic acids | Varying chlorine substitution | Herbicidal activity influenced by position and number of Cl atoms | mdpi.com |

| Halogenated phenoxypropanolamines | 2,5-dihalogenation | More potent β-receptor blockade than 2,4- or 3,4-dihalogenation | nih.gov |

| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Tetrafluoro substitution | Good antimicrobial activity | jetir.org |

Impact of Phenoxy Moiety Modifications

Modifications to the phenoxy moiety, beyond halogenation, including the presence and position of hydroxyl groups and other substituents, play a pivotal role in defining the biological activity of phenoxyacetic acid analogs.

In the context of antimicrobial activity, some studies have explored analogs. For example, new phenoxyacetamide derivatives were synthesized and tested for their in vitro antimicrobial activity, although the specific compounds tested were devoid of significant antibacterial or antifungal effects at the tested concentrations. nih.gov Another study on 4-phenylazo-phenoxyacetic acids reported antibacterial and antifungal activity, indicating that significant modifications to the phenoxy ring can lead to antimicrobial properties. researchgate.net

The electronic nature of substituents on the phenoxy ring is also crucial. A study on the relationship between the structure of chloroderivatives of phenoxyacetic acid and their biological activity highlighted that introducing chloro-substituents changes the electronic structure of the molecule, which in turn affects its reactivity and biological effects. mdpi.com

The following table presents findings on how modifications to the phenoxy moiety affect biological activity.